4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan
Description
Structural Characterization of 4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, 4-(4-bromo-2-phenylphenyl)dibenzofuran , reflects its polycyclic framework comprising a dibenzofuran core substituted with a biphenyl group bearing a bromine atom at the para-position of the distal phenyl ring. Its molecular formula, C24H15BrO , corresponds to a molecular weight of 399.3 g/mol , as computed by PubChem.
The SMILES string (C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C3=CC=CC4=C3OC5=CC=CC=C45) delineates the connectivity: a dibenzofuran system (oxygen-linked benzene rings) fused to a biphenyl moiety with bromine at the fifth position. The InChIKey (ZOJHMSYAQXBSQR-UHFFFAOYSA-N) provides a unique identifier for computational retrieval.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H15BrO | |
| Molecular Weight | 399.3 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C3=CC=CC4=C3OC5=CC=CC=C45 | |
| InChIKey | ZOJHMSYAQXBSQR-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
While crystallographic data for this specific compound remain unreported in the literature, PubChem’s 3D conformer model suggests a non-planar geometry due to steric interactions between the biphenyl and dibenzofuran groups. The bromine atom’s para-position on the biphenyl moiety introduces electronic asymmetry, potentially influencing packing efficiency in solid-state structures.
Comparative analysis with simpler dibenzofuran derivatives, such as 4-(4-bromophenyl)dibenzo[b,d]furan (PubChem CID: 59022098), reveals that the additional phenyl ring in the title compound increases torsional strain. This strain arises from restricted rotation between the biphenyl and dibenzofuran systems, as evidenced by computational models.
Comparative Structural Features with Dibenzofuran Derivatives
The structural uniqueness of this compound becomes evident when contrasted with analogs:
- Substituent Position : Unlike 4-(4-bromophenyl)dibenzo[b,d]furan, where bromine is directly attached to a single phenyl ring, the title compound’s bromine resides on a biphenyl group, creating extended conjugation and altered electronic properties.
- Molecular Weight : At 399.3 g/mol, it is ~76 g/mol heavier than 4-(4-bromophenyl)dibenzo[b,d]furan (323.2 g/mol), primarily due to the additional phenyl group.
- Planarity : The biphenyl substituent reduces overall planarity compared to monosubstituted derivatives, as demonstrated by divergent dipole moments in computational studies.
Table 2: Structural Comparison with Related Compounds
| Property | This compound | 4-(4-Bromophenyl)dibenzo[b,d]furan |
|---|---|---|
| Molecular Formula | C24H15BrO | C18H11BrO |
| Molecular Weight (g/mol) | 399.3 | 323.2 |
| Substituent | Biphenyl with para-bromine | Single phenyl with para-bromine |
| Predicted Planarity | Low (steric hindrance) |
Properties
IUPAC Name |
4-(4-bromo-2-phenylphenyl)dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrO/c25-17-13-14-18(22(15-17)16-7-2-1-3-8-16)20-10-6-11-21-19-9-4-5-12-23(19)26-24(20)21/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJHMSYAQXBSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C3=CC=CC4=C3OC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dibenzofuran-first Strategy
Formation of the dibenzofuran moiety precedes biphenyl coupling. This route often employs cyclization of 2-bromo-2'-hydroxybiphenyl derivatives via intramolecular Ullmann coupling.
Biphenyl-first Strategy
Initial synthesis of the 5-bromo-[1,1'-biphenyl] fragment, followed by dibenzofuran annulation. Suzuki-Miyaura cross-coupling between aryl boronic acids and bromoarenes is frequently utilized here.
Synthesis of Dibenzofuran Precursors
Cyclization of Halogenated Biphenyls
Intramolecular etherification of 2-bromo-2'-hydroxybiphenyls under basic conditions forms the dibenzofuran core. A representative procedure involves:
Key Parameters:
-
Catalyst: AgOAC (0.5 equiv) enhances reaction rate and yield (54% vs. 32% without).
-
Solvent: Polar aprotic solvents (DMSO, DMA) favor cyclization by stabilizing ionic intermediates.
Bromination Strategies for Intermediate Functionalization
Electrophilic Bromination
Direct bromination of dibenzofuran derivatives using N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 5-position:
Optimization Data:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | AcOH | 80 | 78 |
| Br₂ | DCM | 25 | 45 |
Directed Bromination via Lithium-halogen Exchange
For regioselective bromination, lithiation at the 4-position using n-BuLi followed by quenching with Br₂ achieves >90% selectivity:
Biphenyl-dibenzofuran Coupling Methodologies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 5-bromodibenzofuran and biphenylboronic acids:
Performance Metrics:
Ullmann Coupling for Challenging Substrates
For sterically hindered systems, copper-mediated Ullmann coupling with 2-iodobiphenyl derivatives proves effective:
Yield Optimization:
Integrated Synthetic Routes
One-pot Sequential Bromination/Coupling
Combining bromination and coupling steps minimizes purification:
Advantages:
-
Total yield improvement from 62% (stepwise) to 71% (one-pot).
-
Reduced solvent consumption by 40%.
Industrial-scale Production Considerations
Continuous Flow Bromination
Microreactor technology enables safer handling of Br₂ at scale:
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dibenzofurans, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively.
Scientific Research Applications
Medicinal Chemistry
The benzo[b]furan framework has been extensively studied for its biological activity. Compounds similar to 4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan have shown promise as:
- Anticancer Agents : Research indicates that derivatives of dibenzofuran can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Antibacterial and Antifungal Properties : Compounds featuring the benzo[b]furan motif exhibit significant antibacterial and antifungal activities, making them potential candidates for new therapeutic agents .
Materials Science
The compound's unique electronic properties make it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs) : As an intermediate in OLED manufacturing, it contributes to the development of efficient light-emitting materials .
- Polymer Chemistry : Its structural characteristics allow it to be used as a building block for synthesizing advanced polymers with tailored properties.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of benzo[b]furan derivatives, including those structurally related to this compound. The findings revealed that certain derivatives displayed enhanced potency against human cancer cell lines compared to standard treatments like Combretastatin-A4, highlighting their therapeutic potential .
Case Study 2: Synthesis Optimization
Research focusing on optimizing synthesis routes for dibenzofuran derivatives reported improved yields through modified bromination techniques and coupling strategies. This advancement not only enhances production efficiency but also paves the way for scaling up synthesis for industrial applications .
Mechanism of Action
The mechanism of action of 4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Bromophenyl)dibenzo[b,d]furan (CAS: 955959-86-1)
- Molecular Formula : C₁₈H₁₁BrO
- Molecular Weight : 323.18 g/mol
- Key Differences :
- Simpler structure with a single bromophenyl group attached to the dibenzofuran core.
- Lower molecular weight and reduced π-conjugation compared to the target compound.
- Lacks the biphenyl moiety, resulting in diminished steric bulk and electronic effects.
4-(4-Bromophenyl)dibenzo[b,d]furan (CAS: 955959-84-9)
- Molecular Formula : C₁₈H₁₁BrO
- Molecular Weight : 323.18 g/mol
- Key Differences :
- Bromine substitution at the para position of the phenyl group, altering electronic distribution.
- Smaller molecular footprint compared to the target compound’s biphenyl-bromo substituent.
- Applications : Functions as a building block in cross-coupling reactions but lacks the structural complexity for advanced OLED applications .
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (CAS: 1556069-46-5)
- Molecular Formula : C₂₄H₁₅BrO
- Molecular Weight : 399.29 g/mol
- Key Differences :
- Structural isomer of the target compound, with a phenyl group at position 6 of the dibenzofuran core.
- Similar molecular weight but distinct steric hindrance due to substituent placement.
- Applications : Comparable utility in OLEDs, but positional isomerism may affect crystallization behavior and device performance .
1-Bromo-8-chlorodibenzo[b,d]furan
- Molecular Formula : C₁₂H₆BrClO
- Molecular Weight : 282.53 g/mol
- Key Differences :
- Dual halogen substitution (Br and Cl) enhances electrophilicity but reduces thermal stability.
- Smaller conjugated system limits use in optoelectronics compared to the target compound.
- Applications : Primarily serves as a halogenated precursor in pharmaceutical synthesis .
Structural and Electronic Properties Comparison
Key Observations:
- The target compound’s biphenyl-bromo group enhances electron-withdrawing effects and π-conjugation, critical for OLED efficiency .
- Halogenated analogs like 1-bromo-8-chlorodibenzo[b,d]furan exhibit higher reactivity but lower thermal stability due to weaker C–Cl bonds .
- Isomeric differences (e.g., 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan ) impact molecular packing and optoelectronic performance .
Biological Activity
4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H17Br
- Molar Mass : 412.31 g/mol
- Density : 1.34 g/cm³
- Boiling Point : 439 °C
Biological Activity Overview
The biological activities of dibenzo[b,d]furan derivatives have been widely studied, with various compounds demonstrating significant pharmacological effects. The specific compound has shown promise in several areas:
-
Anti-cancer Activity :
- Recent studies indicate that dibenzo[b,d]furan derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds similar to this compound exhibit inhibitory effects on tumor cell proliferation.
- A study reported IC50 values for related compounds ranging from 3 μM to 92 μM against different cancer cell lines, suggesting a dose-dependent response in inhibiting cell growth .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Study 1: Cytotoxicity Against MDA-MB-231 Cells
A study focusing on the anti-cancer activity of dibenzo[b,d]furan derivatives reported significant cytotoxic effects against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value of approximately 17 μM after 48 hours of treatment, indicating its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Inhibition of TNF-α Secretion
In vitro experiments conducted on RAW264.7 macrophage cells demonstrated that the compound effectively inhibited TNF-α secretion with an IC50 value of around 13.7 μM. This finding highlights its potential role in managing inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anti-cancer | MDA-MB-231 | 17 | |
| Anti-inflammatory | RAW264.7 | 13.7 | |
| Neuroprotection | SH-SY5Y | 0.89 (MAO B Inhibition) |
The mechanisms underlying the biological activities of this compound are believed to involve:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells, preventing their proliferation.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through interference with signaling pathways involved in inflammation.
- Enzyme Inhibition : Targeting enzymes such as AChE and BChE to enhance cholinergic activity in neuronal tissues.
Q & A
Q. What are the established synthetic routes for 4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to introduce the brominated biphenyl moiety to the dibenzofuran core. For example, a CuH-catalyzed hydroalkylation approach (as demonstrated in similar dibenzofuran derivatives) can achieve enantioselective synthesis . Key parameters include:
- Catalyst system : CuH with chiral ligands for stereocontrol.
- Reaction time : Extended durations (e.g., 36 hours) improve conversion but may risk side reactions.
- Purification : Flash column chromatography (eluting with pentane) yields high-purity product (≥98%) .
- Yield optimization : Substrate stoichiometry and inert atmosphere (N₂/Ar) minimize decomposition.
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
- 1H/13C-NMR : Assigns proton and carbon environments. For example, aromatic protons in dibenzofuran appear at δ 6.8–7.5 ppm, while brominated biphenyl protons show deshielding .
- GCMS/EI-HRMS : Confirms molecular weight (C₂₄H₁₅BrO, MW: 423.29) and detects impurities (e.g., 2% isomers via GCMS fragmentation patterns) .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., bromine positioning) by comparing bond angles with similar brominated dibenzofurans .
Advanced Tip : Discrepancies in HRMS data (e.g., m/z deviations) require cross-validation with isotopic patterns and purity assessments .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of the dibenzofuran-biphenyl system?
Methodological Answer: Bromination at the 5-position of the biphenyl moiety competes with dibenzofuran core bromination. Strategies include:
- Directing groups : Electron-withdrawing substituents on the biphenyl ring direct bromination away from the dibenzofuran core .
- Lewis acid mediation : FeBr₃ or AlCl₃ enhances selectivity by stabilizing transition states .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., 5-bromo substitution) .
Data Contradiction Note : Some studies report unexpected bromination at the dibenzofuran 3-position under acidic conditions, necessitating post-reaction NMR analysis .
Q. How does the brominated biphenyl-dibenzofuran structure influence optoelectronic properties?
Methodological Answer: The compound’s extended π-conjugation and bromine’s electron-withdrawing effects enhance charge transport, making it suitable for OLEDs. Key findings:
- HOMO-LUMO gap : Calculated via DFT to be ~3.1 eV, consistent with green electroluminescence (λₑₘ ≈ 510 nm) .
- Device integration : Double-layer organic thin films (vapor-deposited) with Mg:Ag cathodes achieve external quantum efficiency >1% .
Advanced Challenge : Balancing electron-hole recombination efficiency with material stability requires doping studies (e.g., with hole-transport layers like TCTA) .
Q. How are environmental and safety concerns addressed during synthesis and disposal?
Methodological Answer:
- PBT assessment : Dibenzofuran derivatives are classified as Persistent, Bioaccumulative, and Toxic (PBT) under U.S. EPA guidelines. Mitigation includes:
Q. How do impurities (e.g., isomers) affect research outcomes, and how are they quantified?
Methodological Answer:
- Isomer identification : 2% impurities in GCMS (m/z 423 → 344 fragmentation) suggest incomplete regioselectivity .
- Quantification : Use HPLC with a chiral column (e.g., CHIRALPAK IA) to resolve enantiomers.
- Impact on studies : Impurities can skew optoelectronic data (e.g., luminescence quantum yield) by introducing trap states .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
